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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)imidazole

Cat. No.: B1585294

An In-depth Technical Guide to 1-(2-Chlorophenyl)imidazole

Introduction: A Core Heterocycle in Modern
Chemistry

1-(2-Chlorophenyl)imidazole, with CAS Registry Number 51581-50-1, is a substituted
aromatic heterocyclic compound that has garnered interest within the scientific community. It
belongs to the imidazole family, a class of five-membered diazole heterocycles integral to
numerous biological processes and synthetic applications. The imidazole ring system is a
fundamental building block in nature, most notably found in the amino acid histidine and the
hormone histamine, where it plays a crucial role in enzymatic catalysis and cell signaling.[1]

The structure of 1-(2-Chlorophenyl)imidazole is characterized by an imidazole ring linked at
the N1 position to a phenyl ring, which is substituted with a chlorine atom at the ortho (position
2) position.[2] This specific substitution pattern—the presence and location of the chlorine atom
—significantly influences the molecule's electronic properties, steric hindrance, lipophilicity, and
ultimately, its chemical reactivity and biological activity.[2] This guide provides a comprehensive
overview of the physical, chemical, and spectroscopic properties of 1-(2-
Chlorophenyl)imidazole, offering insights into its synthesis, analysis, and potential
applications for professionals in research and drug development.

Physicochemical Properties
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The fundamental physical and chemical characteristics of a compound are critical for its
handling, formulation, and application. The properties of 1-(2-Chlorophenyl)imidazole are
summarized below, reflecting its aromatic and heterocyclic nature.

Property Value Source(s)
CAS Number 51581-50-1 [21[31[4]
Molecular Formula CoH-CIN2 [21[3][4]
Molecular Weight 178.62 g/mol [2][3]1[4]
Appearance Liquid [2]

Boiling Point 108 °C / 1 torr [4]

Density 1.25 g/lcm3 [4]
Refractive Index (n2°/D) 1.5900 [4]

. Moderate solubility in organic
Solubility o [2]
solvents; limited in water.

Causality and Insights:

e Molecular Structure and State: The compound's molecular weight and structure contribute to
its liquid state at room temperature, with a relatively high boiling point indicative of significant
intermolecular forces (dipole-dipole interactions).

» Solubility Profile: The presence of the hydrophobic chlorophenyl ring dominates the
molecule's character, leading to limited aqueous solubility.[2] However, the nitrogen atoms in
the imidazole ring can patrticipate in hydrogen bonding, affording moderate solubility in polar
organic solvents. This balance of hydrophobicity and polarity is a key consideration in drug
design for membrane permeability and interaction with biological targets.

« Influence of the Chlorine Atom: The electronegative chlorine atom at the ortho position
creates a dipole moment and influences the electronic distribution across the phenyl ring.
This can affect the molecule's interaction with biological macromolecules and its metabolic
stability.[2]
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Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 1-(2-
Chlorophenyl)imidazole. The expected spectral characteristics are detailed below, based on
data from analogous structures and foundational principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to be complex due to the ortho-substitution.

o Chlorophenyl Protons (4H): These protons would appear in the aromatic region (approx. o
7.2-7.8 ppm). The ortho-substitution pattern leads to a complex multiplet structure.

o Imidazole Protons (3H): The proton at the C2 position of the imidazole ring (between the
two nitrogens) would be the most deshielded, appearing as a singlet around o 7.8-8.2
ppm. The protons at C4 and C5 would appear as distinct signals, likely between & 7.0-7.5
ppm. The exact shifts are influenced by the anisotropic effect of the adjacent phenyl ring.
This is consistent with data from similarly structured imidazole derivatives.[5][6]

e 13C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.

o Chlorophenyl Carbons (6C): Six distinct signals are expected in the aromatic region
(approx. 6 120-140 ppm). The carbon atom bonded to chlorine (C-CI) would show a
characteristic shift around & 130-135 ppm.

o Imidazole Carbons (3C): The C2 carbon is the most deshielded, appearing around & 135-
145 ppm. The C4 and C5 carbons would resonate at lower field strengths, typically
between & 115-130 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorption bands
for 1-(2-Chlorophenyl)imidazole would include:

e ~3100-3000 cm~1: Aromatic C-H stretching vibrations.

e ~1600, 1500, 1475 cm~1: C=C and C=N stretching vibrations characteristic of the aromatic
phenyl and imidazole rings.[6][7]
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e ~1100-1000 cm~1: C-N stretching vibrations.

e ~750 cm~1: A strong band indicating ortho-disubstitution on the phenyl ring (C-H out-of-plane
bending).

e ~800-600 cm~*: C-ClI stretching vibration. A reference gas-phase IR spectrum is available in
the NIST Chemistry WebBook for detailed comparison.[3]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is used to determine the molecular weight and
fragmentation pattern.

e Molecular lon (M+): A prominent molecular ion peak would be observed at m/z 178.

 Isotope Peak (M+2)*: Due to the presence of chlorine (3>Cl and 37Cl isotopes), an M+2 peak
at m/z 180 with an intensity of approximately one-third of the M* peak is a definitive
characteristic.[8]

o Key Fragments: Fragmentation may involve the loss of HCN (m/z 27) from the imidazole ring
or cleavage of the bond between the two rings.[8]

Chemical Synthesis and Analysis Workflow

Understanding the synthesis and subsequent analysis is crucial for ensuring the quality and
reliability of the compound for research purposes.

General Synthesis Pathway

While various methods exist for synthesizing substituted imidazoles, a common and robust
approach is the Radziszewski reaction or variations thereof. This involves the condensation of
a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For N-
substituted imidazoles like the topic compound, a primary amine (2-chloroaniline) would be
used instead of ammonia.

A representative workflow for a related synthesis is outlined below.[9]
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Starting Materials

Benzil \ 2-Chlorobenzaldehyde ﬁmmonium Acetate
(1,2-Dicarbonyl) ) (Aldehyde) \_(Ammonia Source)

4 Reaction ez Workup A

Reflux in
Glacial Acetic Acid

Precipitation
(Addition of Water)

G\Ieutralization & FiItratiorD

Recrystallization
(e.g., from Ethanol)

Final Produ%t & Analysis

4 )

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
(Product Analog)

;

Purity Analysis
(HPLC, NMR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 1-(2-
Chlorophenyl)imidazole.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585294#physical-and-chemical-properties-of-1-2-
chlorophenyl-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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